molecular formula C23H25N3O B2919844 1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-3-(2-methylphenyl)propan-1-one CAS No. 2320684-14-6

1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-3-(2-methylphenyl)propan-1-one

Cat. No.: B2919844
CAS No.: 2320684-14-6
M. Wt: 359.473
InChI Key: SSMTUMLXEQEWNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-3-(2-methylphenyl)propan-1-one (CAS 2320684-14-6) is a synthetic organic compound with a molecular formula of C23H25N3O and a molecular weight of 359.5 g/mol . This chemical features a 1,2,3,4-tetrahydroisoquinoline core structure, a scaffold that has been the subject of significant neuropharmacological research. Studies on structurally related 1,2,3,4-tetrahydroisoquinoline compounds have demonstrated valuable properties, including free radical scavenging capabilities and the ability to inhibit glutamate-induced excitotoxicity, which is a key mechanism in neuronal cell death . Some analogs have shown neuroprotective effects by acting as antagonists at NMDA receptors and preventing the release of excitatory amino acids in the brain, suggesting potential research applications for investigating neurodegenerative pathways . The specific research applications for this compound can be further explored in scientific literature, including its potential use in polymer chemistry and materials science . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(2-methylphenyl)-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c1-17-7-3-4-8-18(17)11-12-23(27)26-15-19-9-5-6-10-21(19)22(16-26)20-13-24-25(2)14-20/h3-10,13-14,22H,11-12,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMTUMLXEQEWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-3-(2-methylphenyl)propan-1-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Synthesis of the tetrahydroisoquinoline moiety: This can be synthesized via Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone.

    Coupling of the pyrazole and tetrahydroisoquinoline units: This step may involve the use of coupling reagents such as EDCI or DCC.

    Introduction of the propanone group: This can be achieved through Friedel-Crafts acylation using an appropriate acyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-3-(2-methylphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride to form alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the pyrazole ring, using reagents like halogens or alkylating agents.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.

Scientific Research Applications

1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-3-(2-methylphenyl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-3-(2-methylphenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can act as a bioisostere for various functional groups, enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related propan-1-one derivatives and heterocyclic systems, focusing on substituent effects, backbone modifications, and implications for physicochemical or pharmacological properties.

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Substituents/Ring Systems Key Differences from Target Compound Potential Impact on Properties Reference
1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-3-(2-methylphenyl)propan-1-one Propan-1-one Tetrahydroisoquinoline, pyrazole, 2-methylphenyl - Reference compound N/A
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one Propan-1-one Triazole, multiple methoxy groups Triazole instead of pyrazole; methoxy vs. methyl substituents Increased polarity, altered hydrogen bonding
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one Propen-1-one Imidazole, α,β-unsaturated ketone Conjugated double bond; imidazole vs. pyrazole Reactivity as a Michael acceptor; enhanced electronic delocalization
1-[3-(2-Methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-propane-1-one Propan-1-one Quinoline, dihydro-pyrazole Quinoline adds larger aromatic system; different ring system Enhanced π-π stacking; reduced solubility
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one Ethan-1-one Chlorophenyl, pyrazole Shorter backbone; chloro substituent Electron-withdrawing effect; reduced steric hindrance
Key Observations

Imidazole () offers a distinct hydrogen-bonding profile compared to pyrazole, which may influence target selectivity .

Backbone Modifications: The α,β-unsaturated ketone in introduces conjugation, enabling reactivity as a Michael acceptor—a feature absent in the saturated propan-1-one backbone of the target compound .

Substituent Effects: Methoxy groups () increase polarity and solubility compared to the target’s methyl groups but may reduce blood-brain barrier penetration .

Aromatic Systems: The quinoline in ’s compound enhances π-π stacking interactions but may reduce solubility due to increased hydrophobicity .

Biological Activity

The compound 1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-3-(2-methylphenyl)propan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N2OC_{20}H_{24}N_{2}O, and it features a complex structure comprising a tetrahydroisoquinoline core substituted with a pyrazole and a propanone moiety. The presence of these functional groups suggests diverse interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on its potential as an anti-cancer agent and its effects on neurological conditions.

1. Anticancer Properties

Several studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) in vitro.
  • Induction of Apoptosis : Mechanistic studies suggest that it induces apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.

Table 1: Summary of Anticancer Activity

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-715.4Apoptosis induction via caspase activation
A54912.7Cell cycle arrest and apoptosis

2. Neuroprotective Effects

The compound also shows promise in neuroprotection:

  • Reduction of Oxidative Stress : In models of neurodegenerative diseases, it has been reported to reduce oxidative stress markers.
  • Neurotransmitter Modulation : Preliminary data suggest it may influence neurotransmitter levels, potentially aiding in conditions like Alzheimer’s disease.

Case Study: Neuroprotection in Animal Models

A study involving mice subjected to induced oxidative stress demonstrated that administration of the compound resulted in significant improvements in cognitive function and reduced neuronal damage compared to control groups.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : It may act on various receptors involved in cell signaling pathways relevant to cancer progression and neurodegeneration.
  • Enzyme Inhibition : The compound could inhibit specific enzymes linked to tumor growth or neuroinflammation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.